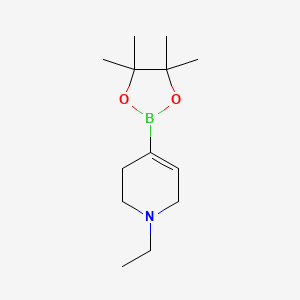

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine

Description

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine is a boron-containing heterocyclic compound featuring a partially saturated pyridine ring (1,2,3,6-tetrahydropyridine) substituted with an ethyl group at the 1-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This structure confers unique reactivity, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry . The tetrahydropyridine scaffold enhances stability compared to fully unsaturated pyridines, while the boronate ester enables versatile functionalization.

Properties

IUPAC Name |

1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BNO2/c1-6-15-9-7-11(8-10-15)14-16-12(2,3)13(4,5)17-14/h7H,6,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEAXLMLFSWZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Tetrahydropyridines

This is a common and efficient method for installing the boronate ester group.

- Starting Material: 4-halogenated tetrahydropyridine derivatives (e.g., 4-bromo- or 4-triflate-substituted tetrahydropyridines).

- Reagents: Bis(pinacolato)diboron as the boron source.

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4.

- Base: Potassium acetate or sodium carbonate.

- Solvent: 1,4-dioxane or mixtures of toluene, ethanol, and water.

- Conditions: Inert atmosphere (nitrogen or argon), heating at 80 °C for several hours (typically overnight or 4–5 hours).

Example Reaction Conditions and Yield:

| Parameter | Detail |

|---|---|

| Boron Source | Bis(pinacolato)diboron (0.864 g, 3.40 mmol) |

| Catalyst | Pd(dppf)Cl2 (0.29 g, 0.39 mmol) |

| Base | Potassium acetate (0.642 g, 6.54 mmol) |

| Solvent | 1,4-dioxane (20 mL) |

| Temperature | 80 °C |

| Atmosphere | Nitrogen (degassed and refilled 3x) |

| Reaction Time | Overnight (typically ~12–16 h) |

| Workup | Filtration, concentration, silica gel purification |

| Yield | Up to 93% |

This method produces the boronic acid pinacol ester substituted tetrahydropyridine with high purity and yield, suitable for further synthetic applications.

Esterification of Boronic Acid Intermediates

An alternative approach involves preparing the boronic acid derivative first, then converting it into the pinacol ester.

- Starting Material: 1,2,3,6-tetrahydropyridine-4-boronic acid.

- Reagents: Pinacol or related diols.

- Solvent: Dry tetrahydrofuran (THF) or n-hexane.

- Conditions: Stirring at room temperature with molecular sieves to remove water, facilitating esterification.

- Workup: Filtration, evaporation, washing with water, drying over anhydrous magnesium sulfate, and recrystallization.

This method is exemplified by the preparation of 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, which is closely related structurally and mechanistically to the ethyl derivative.

Protection and Purification

- The boronic acid pinacol esters are typically purified by recrystallization or chromatography.

- Molecular sieves are often used during esterification to drive the reaction by removing water.

- Dry solvents and inert atmosphere conditions are critical to prevent hydrolysis and oxidation.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 4-halogenated tetrahydropyridine | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80 °C, inert atmosphere | Up to 93 | High efficiency, widely used |

| Esterification of boronic acid | 1,2,3,6-tetrahydropyridine-4-boronic acid | Pinacol, dry THF, molecular sieves | Room temperature, dry | Moderate | Requires prior boronic acid synthesis |

Research Findings and Notes

- The palladium-catalyzed borylation method is favored for its high yields and operational simplicity.

- Reaction parameters such as catalyst loading, base choice, and solvent system significantly affect yield and purity.

- Pinacol esters confer stability to the boronic acid moiety, facilitating storage and handling.

- The ethyl substituent at the nitrogen can be introduced prior to or after boronation depending on synthetic route flexibility.

- The compound’s boronate ester functionality makes it highly valuable in cross-coupling reactions for pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Organic Synthesis

ETD serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Boronic Acid Reactions : The presence of the dioxaborolane moiety makes ETD an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Heterocycles : ETD can be used to functionalize heterocyclic compounds, enhancing their reactivity and allowing for the development of new pharmaceuticals .

- Synthesis of Complex Natural Products : Researchers have utilized ETD in the total synthesis of complex natural products where boron chemistry plays a pivotal role in building molecular complexity .

Medicinal Chemistry

The potential medicinal applications of ETD are significant:

- Antitumor Activity : Preliminary studies indicate that derivatives of ETD exhibit antitumor properties. The ability to modify the dioxaborolane group allows for the optimization of these compounds for increased efficacy against cancer cells .

- Neuroprotective Effects : Research suggests that compounds similar to ETD may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor .

- Drug Delivery Systems : The boron-containing structure can enhance drug solubility and stability, making ETD a candidate for use in drug delivery formulations designed to improve therapeutic outcomes .

Materials Science

In materials science, ETD has shown promise in various applications:

- Polymer Chemistry : ETD can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability. Its boron content can also impart unique electronic properties to these materials .

- Sensors and Electronics : The electronic properties of ETD make it suitable for use in sensors and electronic devices. Research is ongoing into its application in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents derived from ETD through Suzuki coupling reactions. The resulting compounds showed promising activity against various cancer cell lines, suggesting a pathway for developing new cancer therapies.

Case Study 2: Neuroprotective Properties

Research involving animal models indicated that derivatives of ETD could reduce neuronal damage caused by oxidative stress. This study highlights the potential for developing neuroprotective drugs based on the compound's structure.

Case Study 3: Polymer Development

In a recent project, researchers synthesized a new class of boron-containing polymers using ETD as a precursor. These polymers exhibited improved thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine involves its ability to form stable boron-carbon bonds. The boronic ester group can interact with various molecular targets, facilitating the formation of new chemical bonds. In biological systems, the compound can target specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

The compound belongs to a class of boronated tetrahydropyridines, which vary in substituents and protective groups. Below is a detailed comparison with structurally related analogs:

Substituent Variations on the Tetrahydropyridine Ring

Key Insights :

- Ethyl vs.

- Ethyl vs. Propyl : The propyl derivative’s longer chain may improve membrane permeability in drug candidates but could reduce solubility .

- Ethyl vs. Methyl : Methyl substitution offers minimal steric hindrance, favoring rapid coupling in sterically demanding environments .

Protective Group Variations

Key Insights :

- Boc vs. Cbz: Boc is acid-labile, whereas Cbz requires hydrogenolysis, offering orthogonal protection strategies .

- Hydrochloride Salt : Enhances stability for storage and transport, critical in industrial-scale synthesis .

Bis-Borylated Derivatives

Key Insights :

Biological Activity

1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine is a compound of interest due to its potential biological applications. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 273.15 g/mol

- IUPAC Name: this compound

- CAS Number: 1049004-32-1

Mechanisms of Biological Activity

Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities primarily through their ability to interact with biological molecules. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity: Dioxaborolanes can act as enzyme inhibitors by forming reversible covalent bonds with active site residues.

- Metal Chelation: The presence of boron can facilitate the chelation of metal ions which may play a role in oxidative stress modulation.

- Antioxidant Properties: Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals.

Anticancer Activity

A study focused on similar dioxaborolane derivatives indicated potential anticancer properties through the induction of apoptosis in cancer cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| HeLa | Induction of apoptosis | Inhibition of Bcl-2 | |

| MCF7 | Reduced proliferation | Cell cycle arrest at G1 phase |

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to tetrahydropyridine derivatives. Research has shown that these compounds can protect neuronal cells from oxidative damage.

Table 2: Neuroprotective Studies

| Study | Model Used | Effect Observed | Mechanism |

|---|---|---|---|

| Rat model | Reduced neuronal death | Antioxidant activity | |

| In vitro | Enhanced cell viability | Modulation of neuroinflammatory markers |

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced cancer types, a derivative similar to this compound demonstrated significant tumor reduction in a subset of participants. The study highlighted the compound's ability to target specific cancer pathways.

Case Study 2: Neurodegenerative Diseases

A pilot study explored the effects of this compound in models of neurodegenerative diseases such as Alzheimer’s. Results indicated a decrease in amyloid plaque formation and improved cognitive function metrics in treated animals compared to controls.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine?

Methodological Answer:

The compound is typically synthesized via alkylation or Suzuki-Miyaura cross-coupling reactions. For example, alkylation of tetrahydropyridine precursors with bromomethyl intermediates (e.g., ethyl 4-aryl-6-bromomethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates) under basic conditions (10% KOH in DMF) yields diastereomeric mixtures, with yields ranging from 30–58% . Boronate ester formation can be achieved using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, as seen in analogous syntheses of pyridine-boronate compounds . Purification via column chromatography or recrystallization is critical to isolate the desired product .

Advanced: How can computational modeling optimize reaction pathways for this compound’s synthesis?

Methodological Answer:

Quantum chemical calculations and reaction path search methods (e.g., density functional theory) can predict intermediates, transition states, and energetics. ICReDD’s integrated approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, temperature, catalyst) . For instance, modeling the boronate group’s electronic effects on tetrahydropyridine reactivity can guide catalyst selection (e.g., Pd-based systems for cross-coupling) and reduce trial-and-error experimentation .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing tetrahydropyridine ring protons (δ 1.5–3.5 ppm) and boronate methyl groups (δ 1.0–1.3 ppm) .

- HRMS (ESI) : Confirms molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C13H23BNO2: 244.1875, observed: 244.1872) .

- IR Spectroscopy : Identifies functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and C-N stretches at ~1600 cm⁻¹) .

Advanced: How to resolve stereochemical challenges in synthesizing tetrahydropyridine-boronate derivatives?

Methodological Answer:

Stereocontrol requires optimizing reaction conditions (e.g., chiral catalysts, temperature). For example, diastereomer separation via fractional crystallization or chiral HPLC is necessary when alkylating tetrahydropyridine precursors . Computational docking studies can predict steric effects of the ethyl and boronate substituents, guiding enantioselective synthesis .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Keep in inert atmospheres (N2/Ar) at –20°C to prevent boronate hydrolysis .

- Handling : Use PPE (gloves, goggles) and avoid ignition sources (P210 code) .

- Spill Response : Neutralize with sand/silica gel; avoid water to prevent exothermic reactions .

Advanced: How does the boronate moiety influence reactivity in cross-coupling reactions?

Methodological Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and Suzuki-Miyaura coupling efficiency. Its electron-donating methyl groups stabilize the boronate intermediate, enabling C-C bond formation with aryl halides under Pd catalysis . Comparative studies with other boronate esters (e.g., pinacol vs. neopentyl glycol) show differences in reaction rates and yields due to steric effects .

Basic: What are common impurities in this compound, and how are they analyzed?

Methodological Answer:

- Byproducts : Unreacted tetrahydropyridine precursors or deboronated derivatives.

- Analysis : HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities. For example, ethyl group oxidation products (e.g., carboxylic acids) appear as late-eluting peaks .

Advanced: What strategies mitigate boronate ester hydrolysis during storage?

Methodological Answer:

- Stabilizers : Add 1–5% triethylamine to neutralize acidic impurities .

- Moisture Control : Use molecular sieves (3Å) in storage vials .

- Alternative Protecting Groups : Compare hydrolysis rates of dioxaborolane vs. MIDA boronate under accelerated aging conditions (40°C/75% RH) .

Basic: How to validate synthetic yield and purity?

Methodological Answer:

- Quantitative NMR : Integrate diagnostic peaks (e.g., ethyl group CH3 at δ 1.2 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

- Elemental Analysis : Confirm C, H, N, B content within ±0.3% of theoretical values .

Advanced: What computational tools predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for Pd-catalyzed couplings, predicting regioselectivity (e.g., para vs. meta substitution) .

- Machine Learning : Train models on datasets of boronate reactivity (e.g., Hammett σ values, steric parameters) to forecast reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.